Cas no 933720-87-7 (2-bromo-4-methyl-1,3-thiazole-5-carbaldehyde)

2-Bromo-4-methyl-1,3-thiazole-5-carbaldehyde is a versatile heterocyclic building block widely used in organic synthesis and pharmaceutical research. Its reactive aldehyde and bromo functional groups enable diverse transformations, including nucleophilic substitutions and cross-coupling reactions, making it valuable for constructing complex thiazole derivatives. The methyl substituent enhances stability while maintaining reactivity, and the thiazole core contributes to its utility in medicinal chemistry, particularly in the development of bioactive molecules. This compound is characterized by high purity and consistent performance, ensuring reliability in synthetic applications. Its structural features make it a preferred intermediate for synthesizing agrochemicals, pharmaceuticals, and functional materials.
2-bromo-4-methyl-1,3-thiazole-5-carbaldehyde structure
933720-87-7 structure
Product Name:2-bromo-4-methyl-1,3-thiazole-5-carbaldehyde
CAS No:933720-87-7
MF:C5H4BrNOS
MW:206.0604
MDL:MFCD22041605
CID:2105071
PubChem ID:77174887
Update Time:2025-06-11

2-bromo-4-methyl-1,3-thiazole-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-4-methylthiazole-5-carbaldehyde
    • YHYIYXCLOXLCBM-UHFFFAOYSA-N
    • AK352080
    • 5-Thiazolecarboxaldehyde,2-bromo-4-methyl-
    • 5-Thiazolecarboxaldehyde, 2-bromo-4-methyl-
    • 2-bromo-4-methyl-1,3-thiazole-5-carbaldehyde
    • MFCD22041605
    • AKOS022692832
    • Z1416192244
    • 933720-87-7
    • C77197
    • EN300-2989068
    • CS-0161324
    • DS-12540
    • SCHEMBL2586051
    • DA-00661
    • MDL: MFCD22041605
    • Inchi: 1S/C5H4BrNOS/c1-3-4(2-8)9-5(6)7-3/h2H,1H3
    • InChI Key: YHYIYXCLOXLCBM-UHFFFAOYSA-N
    • SMILES: BrC1=NC(C([H])([H])[H])=C(C([H])=O)S1

Computed Properties

  • Exact Mass: 204.91970g/mol
  • Monoisotopic Mass: 204.91970g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.2
  • XLogP3: 2.2

2-bromo-4-methyl-1,3-thiazole-5-carbaldehyde Security Information

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2-bromo-4-methyl-1,3-thiazole-5-carbaldehyde Related Literature

Additional information on 2-bromo-4-methyl-1,3-thiazole-5-carbaldehyde

Professional Introduction to 2-bromo-4-methyl-1,3-thiazole-5-carbaldehyde (CAS No. 933720-87-7)

2-bromo-4-methyl-1,3-thiazole-5-carbaldehyde is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This heterocyclic aldehyde derivative belongs to the thiazole family, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. With a CAS number of 933720-87-7, this compound has emerged as a valuable intermediate in synthetic chemistry, particularly in the synthesis of bioactive molecules.

The molecular structure of 2-bromo-4-methyl-1,3-thiazole-5-carbaldehyde consists of a thiazole ring substituted with a bromine atom at the 2-position, a methyl group at the 4-position, and an aldehyde group at the 5-position. This specific arrangement imparts unique reactivity and makes it a versatile building block for constructing more complex molecules. The presence of the bromine atom enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in modern drug discovery.

In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the thiazole scaffold exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The aldehyde functionality in 2-bromo-4-methyl-1,3-thiazole-5-carbaldehyde allows for further derivatization, enabling the synthesis of novel analogs with enhanced pharmacological profiles.

One of the most compelling aspects of 2-bromo-4-methyl-1,3-thiazole-5-carbaldehyde is its role as a key intermediate in the development of small-molecule inhibitors targeting various disease pathways. For instance, recent research has highlighted its utility in synthesizing inhibitors of enzymes involved in cancer metabolism. These inhibitors have shown promise in preclinical studies by disrupting critical metabolic pathways that are overactive in tumor cells. The bromine substituent facilitates further functionalization, allowing chemists to tailor the molecule for specific interactions with biological targets.

The synthesis of 2-bromo-4-methyl-1,3-thiazole-5-carbaldehyde typically involves multi-step organic transformations starting from readily available precursors. The process often begins with the condensation of thiourea with β-ketoesters or ketones to form the thiazole core. Subsequent bromination and methylation steps introduce the characteristic substituents at the 2-position and 4-position, respectively. The final step involves formylation at the 5-position to yield the desired aldehyde derivative. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to improve yields and selectivity.

The versatility of 2-bromo-4-methyl-1,3-thiazole-5-carbaldehyde extends beyond its use as an intermediate in drug synthesis. It has also been explored as a ligand in coordination chemistry, where it forms complexes with transition metals that exhibit catalytic activity. These metal complexes have potential applications in areas such as polymerization and organic transformations.

In conclusion, 2-bromo-4-methyl-1,3-thiazole-5-carbaldehyde (CAS No. 933720-87-7) represents a crucial compound in pharmaceutical research and industrial applications. Its unique structural features and reactivity make it an indispensable tool for chemists working on drug discovery and development. As research continues to uncover new biological activities and synthetic utilities of thiazole derivatives, compounds like this are poised to play an even more significant role in advancing therapeutic strategies.

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